molecular formula C12H10FNO3 B13633028 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13633028
M. Wt: 235.21 g/mol
InChI Key: WKYNRGAMAFETDQ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid is a chemical compound that features a fluorinated aromatic ring and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The fluorinated aromatic ring and isoxazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylphenylboronic acid: Shares the fluorinated aromatic ring but lacks the isoxazole moiety.

    5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole moiety but lacks the fluorinated aromatic ring.

Uniqueness

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of a fluorinated aromatic ring and an isoxazole moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-4-3-5-8(10(6)13)11-9(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

WKYNRGAMAFETDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NOC(=C2C(=O)O)C)F

Origin of Product

United States

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